

Application Notes and Protocols for Assessing the Cellular Effects of UPGL00004

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Compound of Interest

Compound Name: UPGL00004

Cat. No.: B15577398

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Introduction

UPGL00004 is a potent and selective allosteric inhibitor of glutaminase C (GAC), a key enzyme in cancer cell metabolism.[1][2][3] Cancer cells often exhibit elevated glutamine metabolism, a phenomenon known as "glutamine addiction," to support their rapid proliferation and survival.[1][4] GAC catalyzes the first step in glutamine metabolism, the conversion of glutamine to glutamate.[5][6][7] By inhibiting GAC, **UPGL00004** disrupts this crucial metabolic pathway, leading to the suppression of cancer cell growth. These application notes provide detailed protocols for assessing the cellular effects of **UPGL00004**, enabling researchers to evaluate its potential as a therapeutic agent.

Mechanism of Action

UPGL00004 functions as an allosteric inhibitor of GAC, binding to a site distinct from the active site at the dimer/dimer interface of the GAC tetramer.[1][5] This binding event traps the enzyme in an inactive conformation, thereby blocking its catalytic activity.[5] **UPGL00004** occupies the same binding pocket as other well-characterized GAC inhibitors like BPTES and CB-839.[1][2]

Data Presentation

Table 1: In Vitro Potency of **UPGL00004**

| Parameter | Value | Cell Lines / Conditions | Reference |
|------------------------------|--------|--|-----------|
| GAC IC ₅₀ | 29 nM | Recombinant GAC enzyme assay | [1][2][3] |
| Cell Growth IC ₅₀ | 70 nM | MDA-MB-231 (Triple-Negative Breast Cancer) | [2] |
| Cell Growth IC ₅₀ | 129 nM | HS578T (Triple-Negative Breast Cancer) | [2] |
| Cell Growth IC ₅₀ | 262 nM | TSE cells | [2] |

Experimental Protocols

In Vitro Cell Proliferation Assay

This protocol details the methodology to assess the effect of **UPGL00004** on the proliferation of cancer cells.

Materials:

- Cancer cell lines (e.g., MDA-MB-231, HS578T)
- Complete cell culture medium (e.g., RPMI 1640 with 10% FBS)
- **UPGL00004**
- DMSO (vehicle control)
- 12-well plates
- Cell counting solution (e.g., Trypan Blue) or a proliferation assay kit (e.g., MTT, CellTiter-Glo®)
- Incubator (37°C, 5% CO₂)

Procedure:

- Seed cells into 12-well plates at a density of 1×10^4 cells per well.
- Allow the cells to attach overnight in a 37°C, 5% CO₂ incubator.
- Prepare serial dilutions of **UPGL00004** in complete media. A corresponding DMSO control should be prepared.
- Treat the cells with varying concentrations of **UPGL00004** or DMSO.
- Incubate the plates for 6 days.
- Refresh the media and drug treatments every two days.
- On day 6, determine the cell viability using a preferred method (e.g., cell counting with Trypan Blue exclusion, MTT assay).
- Calculate the IC₅₀ value, which represents the concentration of **UPGL00004** that inhibits cell growth by 50%.

Glutaminase Activity Assay (Ammonia Production)

This protocol measures the enzymatic activity of GAC in cells treated with **UPGL00004** by quantifying the amount of ammonia produced.

Materials:

- Cancer cell lines (e.g., HS578T, MDA-MB-231, TSE, MDA-MB-453)
- Serum-free cell culture medium
- **UPGL00004**, BPTES, CB-839 (for comparison)
- Ammonia Assay Kit
- Plate reader

Procedure:

- Seed cells in appropriate culture plates.
- Once the cells reach the desired confluency, treat them with **UPGL00004**, BPTES, CB-839, or a vehicle control in serum-free media.
- Incubate the cells for 14 hours.
- Collect the cell culture media.
- Measure the amount of ammonia in the collected media using a commercial ammonia assay kit, following the manufacturer's instructions.
- Normalize the ammonia concentration to the cell number or protein concentration.

In Vivo Tumor Growth Inhibition Study

This protocol describes the assessment of **UPGL00004**'s anti-tumor efficacy in a patient-derived xenograft (PDX) model.

Materials:

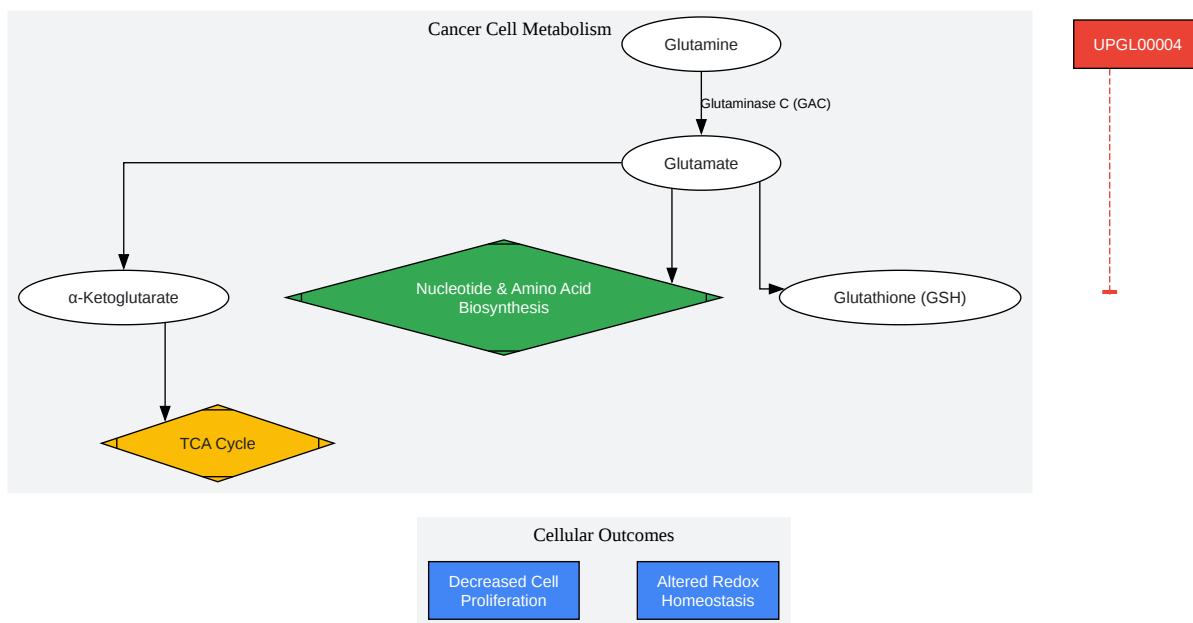
- NOD/SCID mice
- Triple-negative breast cancer patient-derived tumor graft (e.g., HCI-002)
- **UPGL00004**
- Bevacizumab (anti-VEGF antibody)
- Vehicle control (e.g., DMSO)
- Calipers for tumor measurement

Procedure:

- Implant tumor grafts (2 x 2 x 2 mm) into the mammary glands of NOD/SCID mice.
- Allow the tumors to reach a diameter of approximately 3 mm (about 2 weeks post-implantation).

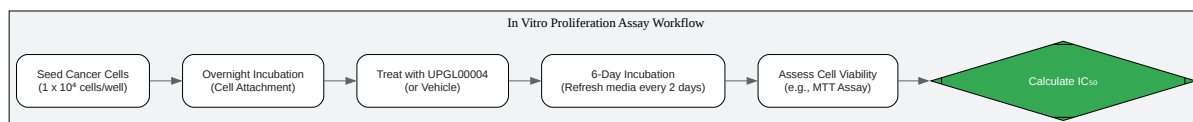
- Randomly assign mice to four treatment groups:
 - Vehicle control (e.g., DMSO)
 - **UPGL00004** (e.g., 1 mg/kg)
 - Bevacizumab (e.g., 2.5 mg/kg)
 - **UPGL00004** + Bevacizumab
- Administer treatments via intraperitoneal (IP) injection every other day for 4 weeks.
- Measure tumor volumes using calipers at regular intervals.
- At the end of the study, euthanize the mice and excise the tumors for further analysis if desired.
- Compare the tumor volumes between the different treatment groups to determine the efficacy of **UPGL00004**, alone and in combination with bevacizumab.

Mandatory Visualizations



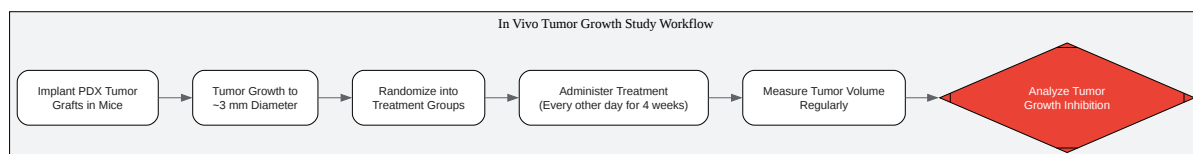
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Caption: Signaling pathway of **UPGL00004** action.



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Caption: Experimental workflow for in vitro cell proliferation assay.



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Caption: Experimental workflow for in vivo tumor growth inhibition study.

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